molecular formula C16H12N2O3S B14140907 N'-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide CAS No. 331960-11-3

N'-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide

Cat. No.: B14140907
CAS No.: 331960-11-3
M. Wt: 312.3 g/mol
InChI Key: ZYNIKKLYDOCGDO-UHFFFAOYSA-N
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Description

N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide is a complex organic compound that combines a naphthalene ring with a thiophene ring through a carbohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide typically involves the condensation of 3-hydroxynaphthalene-2-carboxylic acid with thiophene-2-carbohydrazide. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus trichloride in a solvent like chlorobenzene under microwave irradiation . The reaction conditions are optimized to achieve a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 3-naphthoylthiophene-2-carbohydrazide.

    Reduction: Formation of 3-hydroxythiophene-2-carbohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbohydrazide: Shares the thiophene and carbohydrazide moieties but lacks the naphthalene ring.

    3-hydroxynaphthalene-2-carboxylic acid: Contains the naphthalene ring but lacks the thiophene and carbohydrazide moieties.

Uniqueness

N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide is unique due to the combination of the naphthalene and thiophene rings, which imparts distinct electronic and steric properties. This unique structure enhances its potential as a versatile building block in organic synthesis and its effectiveness in various biological applications .

Properties

CAS No.

331960-11-3

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

N'-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide

InChI

InChI=1S/C16H12N2O3S/c19-13-9-11-5-2-1-4-10(11)8-12(13)15(20)17-18-16(21)14-6-3-7-22-14/h1-9,19H,(H,17,20)(H,18,21)

InChI Key

ZYNIKKLYDOCGDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NNC(=O)C3=CC=CS3)O

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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